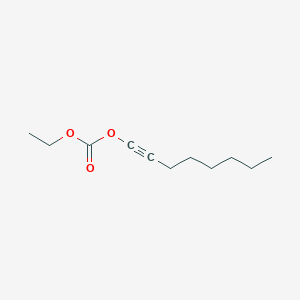

ethyl oct-1-ynyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ethyl oct-1-ynyl carbonate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

準備方法

Synthetic Routes and Reaction Conditions

ethyl oct-1-ynyl carbonate can be synthesized through the esterification reaction between carbonic acid and ethyl octynyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Carbonic acid+Ethyl octynyl alcohol→Carbonic acid, ethyl octynyl ester+Water

Industrial Production Methods

In an industrial setting, the production of carbonic acid, ethyl octynyl ester involves the use of large-scale reactors where the reactants are heated in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. The purified ester is collected and further processed for various applications.

化学反応の分析

Nucleophilic Conjugate Additions to the Activated Alkyne

The terminal alkyne in ethyl oct-1-ynyl carbonate is conjugated to the carbonyl group of the carbonate, rendering it highly reactive toward nucleophiles. This activation facilitates 1,4-conjugate additions (Michael additions) with soft nucleophiles such as thiols or amines .

Key Findings:

-

Thiol-Yne Reactions: Thiols (e.g., p-toluenethiol) add to the β-carbon of the alkyne, forming E- or Z-configured vinyl sulfides. The stereochemical outcome depends on reaction conditions:

-

Amine Additions: Primary amines (e.g., benzylamine) yield enamine derivatives. The reaction typically proceeds under mild conditions (25–50°C) in aprotic solvents like THF .

Mechanism:

-

Nucleophilic attack at the β-carbon of the alkyne.

-

Proton transfer to form a stabilized enolate intermediate.

Transesterification of the Carbonate Group

The ethoxycarbonyl group undergoes transesterification with alcohols in the presence of acid or base catalysts, producing alternative carbonate esters .

Experimental Conditions:

-

Catalysts: K₂CO₃ or g-C₃N₄ (graphitic carbon nitride) enhance reaction efficiency .

-

Solvents: Supercritical CO₂ improves miscibility and reaction rates .

-

Example Reaction:

C11H18O3+ROHK2CO3R O CO O C8H13 C+EtOHYields depend on steric and electronic effects of the alcohol (R-OH) .

Hydrolysis Reactions

The carbonate ester hydrolyzes under acidic or basic conditions to yield oct-1-ynol and carbon dioxide .

Pathways:

-

Acidic Hydrolysis:

C11H18O3+H2OH+HO C8H13 C+CO2+EtOH -

Basic Hydrolysis (Saponification):

C11H18O3+OH−→HO C8H13 C+CO32−+EtOH

Reaction rates are pH-dependent, with faster kinetics under strong alkaline conditions .

Cycloaddition Reactions

While not directly observed for this compound, analogous activated alkynes participate in [2+2] or Diels-Alder cycloadditions. For example:

-

With Electron-Deficient Dienophiles: The alkyne may act as a dienophile in inverse-electron-demand Diels-Alder reactions .

Oxidation and Reduction

科学的研究の応用

Organic Synthesis

Ethyl oct-1-ynyl carbonate is widely utilized as a reagent in organic synthesis. It serves as a versatile building block for introducing ester functionalities into various organic molecules, facilitating the development of complex chemical structures.

Biological Studies

Research has indicated that this compound may exhibit biological activity. Studies are ongoing to explore its interactions with enzymes and other biological targets, which could lead to potential therapeutic applications.

Drug Delivery Systems

The compound's ability to form stable esters with pharmaceutical compounds positions it as a candidate for drug delivery systems. Its unique chemical properties may enhance the solubility and bioavailability of drugs.

Industrial Applications

In the industrial sector, this compound is employed in the production of fragrances and flavors due to its pleasant aroma. It is also used in the synthesis of fine chemicals, contributing to various manufacturing processes.

Case Study 1: Drug Delivery Research

Recent studies have focused on modifying this compound to enhance its compatibility with various drug molecules. Researchers have demonstrated that esters derived from this compound can improve drug solubility and stability in physiological conditions.

Case Study 2: Industrial Fragrance Development

A fragrance company utilized this compound in creating a new line of perfumes. The compound's unique scent profile contributed significantly to the final product's aroma, showcasing its potential in the fragrance industry.

作用機序

The mechanism of action of carbonic acid, ethyl octynyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, resulting in the cleavage of the ester bond and the formation of new compounds. This mechanism is commonly observed in hydrolysis, reduction, and substitution reactions.

類似化合物との比較

Similar Compounds

Ethyl acetate: A simple ester with similar reactivity but different physical properties.

Methyl butanoate: Another ester with a pleasant aroma, commonly found in fruits.

Propyl ethanoate: An ester with similar chemical properties but different applications.

Uniqueness

ethyl oct-1-ynyl carbonate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable esters with different compounds makes it valuable in research and industrial applications.

特性

CAS番号 |

1322-12-9 |

|---|---|

分子式 |

C11H18O3 |

分子量 |

198.26 g/mol |

IUPAC名 |

ethyl oct-1-ynyl carbonate |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3 |

InChIキー |

PYEYQVUFMQXYGR-UHFFFAOYSA-N |

SMILES |

CCCCCCC#COC(=O)OCC |

正規SMILES |

CCCCCCC#COC(=O)OCC |

Key on ui other cas no. |

1322-12-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。